

# Cresomycin: A Technical Guide to a Novel Ribosome-Targeting Antibiotic

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cresomycin is a novel, synthetically-derived antibiotic belonging to the bridged macrobicyclic oxepanoprolinamide class, which shares similarities with lincosamide antibiotics.[1] Developed to address the growing threat of antimicrobial resistance, cresomycin exhibits potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains of critical pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][2][3] Its unique, pre-organized three-dimensional structure allows for high-affinity binding to the bacterial ribosome, enabling it to overcome common resistance mechanisms that render other ribosome-targeting antibiotics ineffective.[1][4] This technical guide provides an in-depth overview of cresomycin's chemical properties, mechanism of action, antimicrobial spectrum, and the experimental methodologies used in its characterization.

## **Chemical and Physical Properties**

**Cresomycin** is a complex organic molecule with the following properties:



Property	Value	Source
IUPAC Name	(4S,5aS,8S,8aR)-4-Isobutyl-N- [(1R,7R,8R,9R,10R,11S,12R,Z )-10,11,12-trihydroxy-7-methyl- 13-oxa-2- thiabicyclo[7.3.1]tridec-5-en-8- yl]octahydro-2H-oxepino[2,3- c]pyrrol-8-carboxamide	[1]
Molecular Formula	C25H42N2O6S	[1][5]
Molecular Weight	498.68 g/mol	[1][5]
CAS Number	2999743-53-0	[1]
PubChem CID	169247206	[1][5]

#### **Mechanism of Action**

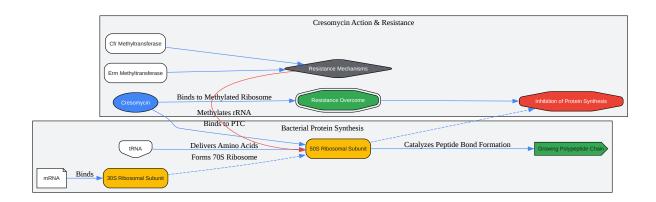
**Cresomycin** targets the bacterial 70S ribosome, a crucial cellular machine responsible for protein synthesis.[2][4] By binding to the peptidyl transferase center (PTC) on the 50S subunit, **cresomycin** inhibits the elongation of polypeptide chains, leading to a bacteriostatic effect.[1] A key innovation in the design of **cresomycin** is its rigid, pre-organized conformation, which minimizes the entropic penalty of binding to its target.[1][4] This tight binding is crucial for its ability to overcome common resistance mechanisms.

#### **Overcoming Resistance**

Two prevalent mechanisms of resistance to ribosome-targeting antibiotics involve the enzymatic methylation of ribosomal RNA (rRNA) at the antibiotic binding site. The erm and cfr genes encode for methyltransferases that modify specific nucleotides in the 23S rRNA, sterically hindering the binding of many antibiotics.[1]

**Cresomycin**'s rigid structure allows it to bind effectively to these modified ribosomes. Structural studies have shown that upon **cresomycin** binding, the methylated nucleobases are displaced, allowing the antibiotic to maintain its inhibitory activity.[6]





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Figure 1. Mechanism of action of cresomycin and overcoming resistance.

# **Antimicrobial Spectrum**

**Cresomycin** has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple other classes of antibiotics.



Bacterial Species	Strain Type	MIC90 (μg/mL)	Source
Staphylococcus aureus	MDR	2	[3]
Streptococcus spp.	MDR	≤ 0.06	[3]
Enterococcus spp.	MDR	0.25	[3]
Clostridioides difficile	MDR	2	[3]
Escherichia coli	MDR	2	[3]
Klebsiella pneumoniae	MDR	8	[3]
Acinetobacter baumannii	MDR	8	[3]
Neisseria gonorrhoeae	MDR	0.125	[3]

# **In Vivo Efficacy**

Preclinical studies in murine models have demonstrated the in vivo efficacy of **cresomycin** against systemic and localized infections caused by MDR bacteria.



Infection Model	Pathogen	Treatment Regimen	Outcome	Source
Murine Sepsis	S. aureus (cfr- expressing)	25 mg/kg q.i.d., subcutaneous	100% survival at 7 days (vs. 10% in vehicle group)	[3]
Neutropenic Thigh	S. aureus (cfr- expressing)	Not specified	-4.6 log10 CFU reduction vs. vehicle	[7]
Neutropenic Thigh	S. aureus (ermA- expressing)	Not specified	-2.2 log10 CFU reduction vs. vehicle	[7]
Neutropenic Thigh	E. coli (carbapenem- resistant)	Not specified	-2.6 log10 CFU reduction vs. vehicle	[7]
Neutropenic Thigh	P. aeruginosa (carbapenem- resistant)	Not specified	-2.7 log10 CFU reduction vs. vehicle	[7]

### **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the key studies of **cresomycin**, based on the information available in the primary literature.

# **Minimum Inhibitory Concentration (MIC) Assay**

The antimicrobial susceptibility of various bacterial strains to **cresomycin** was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation of Bacterial Inoculum:
  - Bacterial isolates were grown on appropriate agar plates overnight at 37°C.



- Colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.
- The bacterial suspension was further diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- Preparation of Cresomycin Dilutions:
  - A stock solution of cresomycin was prepared in a suitable solvent.
  - Serial twofold dilutions of cresomycin were prepared in CAMHB in a 96-well microtiter plate.
- Inoculation and Incubation:
  - Each well containing the diluted cresomycin was inoculated with the prepared bacterial suspension.
  - The microtiter plates were incubated at 37°C for 18-24 hours.
- Determination of MIC:
  - The MIC was determined as the lowest concentration of cresomycin that completely inhibited visible bacterial growth.

#### **Ribosome Binding Assay**

The binding of **cresomycin** to the bacterial ribosome was assessed using a competitive binding assay with a radiolabeled ligand.

- Preparation of Ribosomes:
  - 70S ribosomes were isolated from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and purification.
- Competitive Binding Experiment:



- A constant concentration of a radiolabeled antibiotic known to bind to the PTC (e.g., [3H]erythromycin) was incubated with the isolated ribosomes.
- Increasing concentrations of unlabeled cresomycin were added to the reaction mixtures.
- The reaction was allowed to reach equilibrium.
- · Quantification of Binding:
  - The ribosome-bound radiolabeled ligand was separated from the unbound ligand using a filtration method.
  - The amount of radioactivity in the bound fraction was quantified using liquid scintillation counting.
  - The concentration of cresomycin that inhibited 50% of the radiolabeled ligand binding (IC50) was calculated.

#### In Vivo Murine Sepsis Model

The efficacy of **cresomycin** in a systemic infection model was evaluated as follows:

- Animal Model:
  - Female BALB/c mice were used for the study.
  - Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.
- Infection:
  - Mice were infected with a lethal dose of a clinically relevant bacterial strain (e.g., MDR S. aureus) via intraperitoneal or intravenous injection.
- Treatment:
  - One hour post-infection, mice were treated with cresomycin at a specified dose and route
    of administration (e.g., 25 mg/kg, subcutaneous).
  - Treatment was administered multiple times a day (e.g., q.i.d.) for a specified duration.

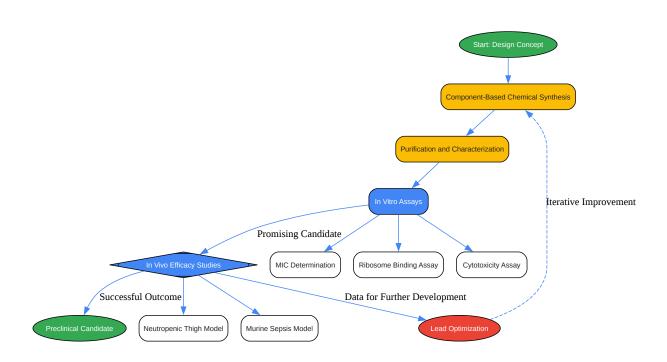


- A control group received a vehicle solution.
- Monitoring and Endpoint:
  - Mice were monitored for signs of illness and survival over a period of seven days.
  - The primary endpoint was the percentage of survival in each group.

# **Synthesis and Workflow**

The total synthesis of **cresomycin** is a complex, multi-step process that allows for the precise construction of its unique bridged macrobicyclic architecture.[8] The general workflow for the discovery and preclinical evaluation of **cresomycin** is outlined below.





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**Figure 2.** General workflow for the discovery and preclinical evaluation of **cresomycin**.

#### Conclusion

**Cresomycin** represents a significant advancement in the development of new antibiotics to combat multidrug-resistant bacteria. Its novel, pre-organized structure enables high-affinity binding to the bacterial ribosome and the ability to overcome key resistance mechanisms. The data presented in this technical guide highlight its potent in vitro and in vivo activity against a wide range of clinically important pathogens. Further preclinical and clinical development will be crucial to determine the ultimate therapeutic potential of this promising new antibiotic.



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